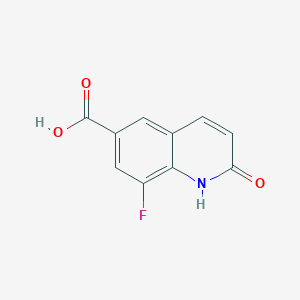

8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Biological Properties

Fluoroquinolones, including derivatives of 8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid, are noted for their potent antibacterial properties. The synthesis of these compounds involves different methodologies that aim at enhancing their efficacy against a broad spectrum of Gram-positive, Gram-negative, and mycobacterial organisms, as well as anaerobes. The modifications, particularly the introduction of a fluorine atom, have significantly improved their absorption, half-life, and breadth of antibacterial activity (da Silva et al., 2003).

Anticorrosive Applications

Quinoline derivatives, including those structurally related to 8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid, are utilized as anticorrosive agents. Their effectiveness in preventing metallic corrosion is attributed to their high electron density, which facilitates the formation of stable chelating complexes with metal surfaces through coordination bonding. This application is particularly relevant in the protection of industrial machinery and infrastructure (Verma et al., 2020).

Optoelectronic Materials

Research into quinoline and its derivatives has also extended into the field of optoelectronics, where these compounds are integral in the development of electronic devices, luminescent elements, and photoelectric conversion elements. Quinazoline and quinoline derivatives, by virtue of their aromatic and heterocyclic nature, are key in creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their incorporation into π-extended conjugated systems has been of great value for the fabrication of materials that exhibit desirable electroluminescent properties (Lipunova et al., 2018).

Environmental Concerns and Alternatives

The environmental persistence and potential toxicity of fluorinated compounds, including fluoroquinolones, have raised concerns regarding their use and disposal. Research into fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) aims at identifying safer, less persistent chemicals that can fulfill similar roles without posing significant risks to the environment or human health (Wang et al., 2013).

Eigenschaften

IUPAC Name |

8-fluoro-2-oxo-1H-quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFSFOVPMHMSJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide](/img/structure/B2513581.png)

![N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/no-structure.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2513589.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2513590.png)

![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513592.png)

![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)

![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)